1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)- typically involves multi-step reactions starting from commercially available precursors. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of amines .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)- involves its binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity. This inhibition disrupts the FGFR signaling pathway, which is crucial for cell proliferation, migration, and survival. By blocking this pathway, the compound can induce apoptosis and inhibit the growth and spread of cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)- can be compared with other FGFR inhibitors such as:
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-6-chloro-: Similar in structure but with different substitution patterns, leading to variations in biological activity.
5-Bromo-7-azaindole: Another heterocyclic compound with bromine and nitrogen atoms, used in similar research applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(6-chloro-3-pyridinyl)- lies in its specific substitution pattern, which confers distinct biological activities and makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C12H7BrClN3 |
---|---|
Molecular Weight |
308.56 g/mol |
IUPAC Name |
5-bromo-3-(6-chloropyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H7BrClN3/c13-8-3-9-10(6-17-12(9)16-5-8)7-1-2-11(14)15-4-7/h1-6H,(H,16,17) |
InChI Key |
DFPPKWVODCKBLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CNC3=C2C=C(C=N3)Br)Cl |
Origin of Product |
United States |
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